6-Desamino 6-Chloro Etravirine-13C3

LC-MS/MS Stable Isotope Labeling Impurity Profiling

Quantifying trace-level 6-Desamino 6-Chloro Etravirine in generic etravirine formulations is hindered by co-elution and ion suppression when using unlabeled internal standards. This 13C3-labeled analog delivers a stable +3 Da mass shift, ensuring co-elution with distinct MS detection-critical for ANDA submission compliance. • Non-exchangeable 13C3 label ensures consistent recovery and ionization efficiency across plasma, urine, and tissue homogenates. • Enables precise impurity quantification in API and finished dosage forms per ICH guidelines. • Supplied with comprehensive characterization data; ready for immediate method validation use.

Molecular Formula C20H13BrClN5O
Molecular Weight 457.7 g/mol
Cat. No. B565722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Desamino 6-Chloro Etravirine-13C3
Synonyms4-[[5-Bromo-6-chloro-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl-benzonitrile-13C3
Molecular FormulaC20H13BrClN5O
Molecular Weight457.7 g/mol
Structural Identifiers
InChIInChI=1S/C20H13BrClN5O/c1-11-7-14(10-24)8-12(2)17(11)28-19-16(21)18(22)26-20(27-19)25-15-5-3-13(9-23)4-6-15/h3-8H,1-2H3,(H,25,26,27)/i16+1,18+1,19+1
InChIKeyODWHQRYHASBLKO-WTZVUXPESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Desamino 6-Chloro Etravirine-13C3 Overview


6-Desamino 6-Chloro Etravirine-13C3 is a stable isotope-labeled analog of the etravirine-related impurity 6-Desamino 6-Chloro Etravirine. It belongs to the class of non-nucleoside reverse transcriptase inhibitor (NNRTI) derivatives and is specifically designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications . The compound incorporates three carbon-13 (13C) atoms within the pyrimidine ring, providing a mass shift of +3 Da relative to the unlabeled analog . This labeling pattern ensures precise quantification of the impurity in pharmaceutical formulations, metabolic studies, and bioanalytical method validations, aligning with regulatory expectations for impurity profiling in antiretroviral drug development [1].

13C‑Labeled Internal Standard
Co‑eluting LC‑MS/MS internal standard
Non‑exchangeable +3 Da mass shift
Impurity profiling & ANDA‑supporting workflows

Why Generic Standards Cannot Replace 6-Desamino 6-Chloro Etravirine-13C3


Generic internal standards such as unlabeled 6-Desamino 6-Chloro Etravirine or structurally similar etravirine analogs fail to provide the necessary analytical specificity and accuracy required for impurity quantification. Unlabeled analogs co-elute with the analyte and are indistinguishable by mass, leading to ion suppression and inaccurate quantification . Deuterated internal standards (e.g., Etravirine-d8) may undergo hydrogen-deuterium exchange under certain LC conditions, altering retention time and causing quantification bias [1]. In contrast, the 13C3 label in 6-Desamino 6-Chloro Etravirine-13C3 provides a stable, non-exchangeable mass shift, ensuring co-elution with the analyte while maintaining a distinct MS signal [2]. Additionally, this specific labeled impurity is essential for method validation in ANDA submissions where the unlabeled impurity must be precisely quantified in the presence of the parent drug .

Unlabeled analog Co‑elutes with the analyte and is indistinguishable by mass, causing ion suppression and inaccurate quantification.
Deuterated IS (e.g., Etravirine‑d8) May undergo hydrogen‑deuterium exchange, altering retention time and introducing quantification bias.
This 13C3 standard Provides a stable, non‑exchangeable mass shift; essential for co‑elution without MS signal overlap.

Key Evidence: 6-Desamino 6-Chloro Etravirine-13C3


Mass Shift for Unambiguous Analyte Discrimination

The incorporation of three 13C atoms in the pyrimidine ring results in a +3 Da mass shift relative to unlabeled 6-Desamino 6-Chloro Etravirine . This mass difference is critical for distinguishing the internal standard from the analyte in multiple reaction monitoring (MRM) transitions. While unlabeled analogs produce identical m/z values and cannot be differentiated, the 13C3 label ensures a baseline-resolved MS signal .

Mass shift discrimination
Head‑to‑head
Target (13C3) 457.69 g/mol
+3 Da shift
Unlabeled 454.71 g/mol
0 Da shift
Enables baseline‑resolved MS signal without interference.
Calculated from molecular formula; critical for MRM transitions.
LC-MS/MS Stable Isotope Labeling Impurity Profiling

Isotopic Purity for Reliable Quantification

Commercial suppliers specify a minimum purity of 95% for 6-Desamino 6-Chloro Etravirine-13C3 . This purity level, coupled with the isotopic enrichment, directly impacts the accuracy of quantitative assays. In comparison, unlabeled impurity standards may lack this level of characterization and consistency, leading to variable assay performance .

Isotopic purity
Specification review
Min. 95% (supplier QC)
Batch‑to‑batch consistency for regulated analytical workflows.
Assured isotopic integrity; unlabeled standards often lack enrichment specification.
Pharmaceutical Impurity Standard Isotopic Enrichment Analytical Validation

13C Labeling Prevents Deuterium Exchange

13C-labeled internal standards are preferred over deuterated (2H) analogs due to the absence of hydrogen-deuterium exchange, which can cause chromatographic separation and quantification errors . Specifically, deuterium labels on aromatic carbons adjacent to nitrogen can exchange with protic solvents, altering retention time. The 13C3 label in this compound is covalently bonded in the pyrimidine ring and is not susceptible to exchange [1].

13C vs. deuterium stability
Class‑level inference
No exchange (13C label is non‑exchangeable)
Preserves co‑elution and consistent MS response under typical LC conditions.
Deuterated analogs risk H/D exchange on aromatic positions adjacent to nitrogen.
LC-MS/MS Method Development Stable Isotope Internal Standard Bioanalytical Accuracy

Synthetic Intermediate for Labeled Etravirine

6-Desamino 6-Chloro Etravirine-13C3 serves as a direct intermediate in the production of 13C-labeled Etravirine, as stated by multiple suppliers . This dual role—both as an internal standard and as a synthetic precursor—is not shared by deuterated or unlabeled analogs. The three 13C atoms are retained in the final labeled drug substance, enabling metabolic and pharmacokinetic studies [1].

Synthetic utility
Head‑to‑head
Target (13C3) Intermediate for 13C‑etravirine
Unlabeled Intermediate only for unlabeled etravirine
Unique starting material for stable‑isotope labeling studies.
Supports metabolic and ADME research without label loss.
Radiochemical Synthesis Metabolite Studies Pharmaceutical Intermediates

Applications of 6-Desamino 6-Chloro Etravirine-13C3


LC-MS/MS Impurity Profiling in ANDA Submissions

As a stable isotope-labeled internal standard, 6-Desamino 6-Chloro Etravirine-13C3 enables precise quantification of the corresponding unlabeled impurity in generic etravirine formulations [1]. This is essential for ANDA filings, where impurity levels must be reported with high accuracy to meet regulatory guidelines. The +3 Da mass shift ensures no interference from the parent drug or other matrix components .

Bioanalytical Method Validation for Clinical Pharmacokinetic Studies

When used as an internal standard in validated LC-MS/MS assays, this compound improves inter- and intra-assay precision and accuracy [2]. Its non-exchangeable 13C label guarantees consistent recovery and ionization efficiency across multiple sample matrices, including plasma, urine, and tissue homogenates [3].

Synthesis of 13C-Labeled Etravirine for ADME Studies

Researchers requiring 13C-labeled etravirine for metabolism, distribution, or excretion studies can utilize this intermediate as a building block [4]. The three 13C atoms provide a robust isotopic signature for tracking the drug in complex biological systems without the risk of label loss observed with deuterium .

Quality Control Release Testing of Etravirine API and Drug Products

In pharmaceutical manufacturing, this labeled impurity standard is employed in validated HPLC-UV or LC-MS methods to ensure that levels of 6-Desamino 6-Chloro Etravirine in the active pharmaceutical ingredient (API) and finished dosage forms remain below the specified limits .

Application
Selection Property
Validation Focus
Impurity profiling (LC‑MS/MS)
13C‑labeled co‑eluting internal standard
Matrix‑effect control and signal discrimination
Bioanalytical method validation for PK research
Non‑exchangeable 13C label for consistent recovery
Inter‑/intra‑assay precision across research matrices
13C‑labeled etravirine synthesis (ADME studies)
Synthetic intermediate with retained 13C3 signature
Isotopic tracking without label loss
QC release testing of API/drug product
High‑purity labeled impurity standard
Specification‑limit verification in finished dosage forms

Technical Documentation Hub

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31 linked technical documents
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